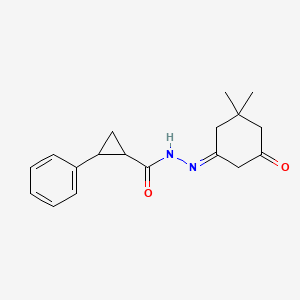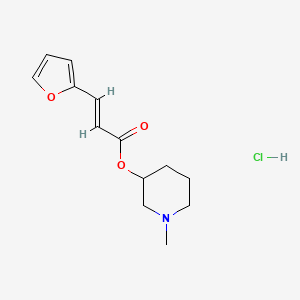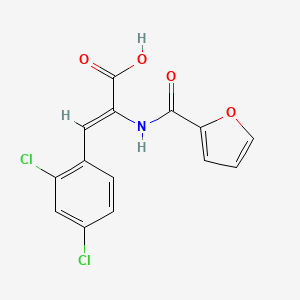
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide, also known as DPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPH belongs to the class of cyclopropane carbohydrazide derivatives and is known for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have suggested that N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to regulate glucose homeostasis and reduce insulin resistance in diabetic animal models. Furthermore, N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its ability to modulate various biological pathways, making it a potential candidate for therapeutic applications. However, one of the limitations of using N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide is its solubility issues, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the research on N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide. One area of interest is the development of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide in other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide and its potential interactions with other drugs.
Synthesemethoden
The synthesis of N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 2-phenylcyclopropanecarboxylic acid hydrazide with cyclohexanone in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Researchers have shown that N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to regulate glucose homeostasis and reduce insulin resistance in diabetic animal models. Furthermore, N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-phenylcyclopropanecarbohydrazide has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2)10-13(8-14(21)11-18)19-20-17(22)16-9-15(16)12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3,(H,20,22)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIUMOBBPJKDDT-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2CC2C3=CC=CC=C3)CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)C2CC2C3=CC=CC=C3)/CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5314906.png)
![4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine](/img/structure/B5314909.png)


![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)

![4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314955.png)
![methyl 1-({[2-(dimethylamino)-1-methyl-2-oxoethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5314960.png)
![1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone](/img/structure/B5314967.png)

![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)